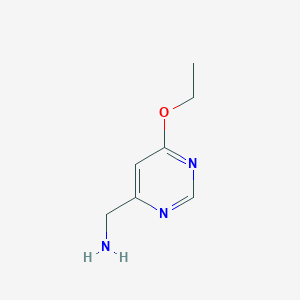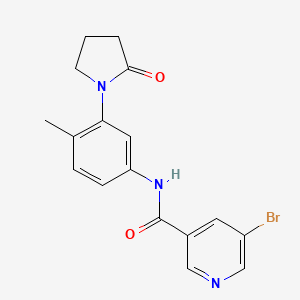
5-bromo-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-bromo-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)nicotinamide” is a complex organic molecule that contains several functional groups. It has a pyrrolidinone ring, a bromine atom, a methyl group, and a nicotinamide group. These functional groups could potentially give this compound a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone ring and the bromine atom would likely make this compound relatively dense and possibly crystalline in solid form .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The bromine atom could potentially be replaced by other groups in a substitution reaction. The pyrrolidinone ring might undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromine atom would likely make this compound relatively heavy and possibly volatile .科学的研究の応用
Chemical and Structural Analysis
Research on nicotinamide derivatives, including compounds like 5-bromo-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)nicotinamide, often focuses on their chemical and structural analysis. Studies have explored the coordination chemistry of nicotinamide and its derivatives with metals, which can be crucial for understanding their biological activities and potential as therapeutic agents (Ahuja, Singh, & Rai, 1975). These investigations provide insights into how these compounds interact with metal ions, potentially leading to applications in catalysis, metal recovery, and as models for biological systems.
Antimicrobial and Antifungal Activities
Nicotinamide derivatives have been studied for their antimicrobial and antifungal properties. Research has shown that some derivatives exhibit promising activity against a range of bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents. For example, compounds synthesized from nicotinamide precursors have been evaluated for their efficacy against various microbial strains, indicating their relevance in drug discovery and therapeutic applications (Patel & Shaikh, 2010).
Corrosion Inhibition
The study of nicotinamide derivatives extends into the field of materials science, particularly in corrosion inhibition. Nicotinamide derivatives have been evaluated for their effectiveness in protecting metals from corrosion in acidic environments. This research is significant for the development of safer and more efficient corrosion inhibitors, which are essential in extending the lifespan of metal structures and components (Chakravarthy, Mohana, & Kumar, 2014).
Antiprotozoal Activity
Additionally, nicotinamide derivatives have been investigated for their antiprotozoal activity, with some compounds showing potent effects against pathogens like Trypanosoma and Plasmodium. This area of research holds promise for the development of new treatments for protozoal infections, contributing to global health efforts in combating diseases such as malaria and trypanosomiasis (Ismail et al., 2003).
作用機序
Target of Action
Similar compounds with thiazole and indole scaffolds have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Indole derivatives, on the other hand, can undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
For example, indole derivatives have been shown to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, such as nitrogen in the pyrrolidine ring, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including analgesic and anti-inflammatory activities .
特性
IUPAC Name |
5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-11-4-5-14(8-15(11)21-6-2-3-16(21)22)20-17(23)12-7-13(18)10-19-9-12/h4-5,7-10H,2-3,6H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIBYQBLIUQQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CN=C2)Br)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

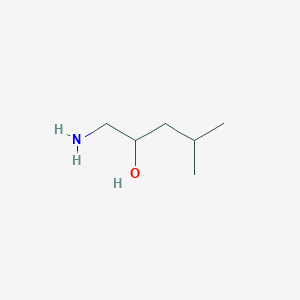
![1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2434909.png)
![N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2434910.png)

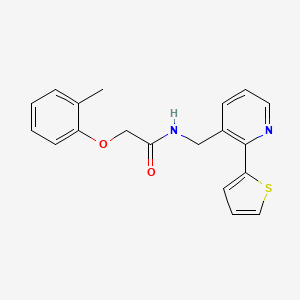
![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B2434918.png)
![3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2434921.png)
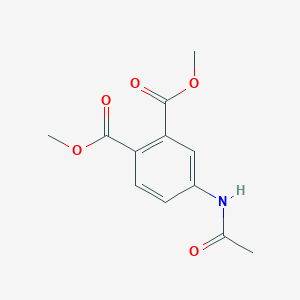
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2434924.png)
![2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2434925.png)
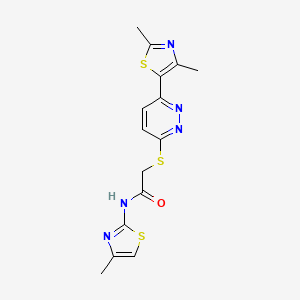
![N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide](/img/structure/B2434927.png)
![N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide](/img/structure/B2434928.png)
